dl-O-Phosphoserine
Overview
Description
Synthesis Analysis
The synthesis of dl-O-Phosphoserine is part of the phosphorylated pathway of serine biosynthesis, which is an important pathway in plants . This pathway consists of three reactions catalyzed by the phosphoglycerate dehydrogenase, the phosphoserine aminotransferase, and the phosphoserine phosphatase . The phosphoserine aminotransferase catalyzes the intermediate step, the pyridoxal 5′-phosphate-dependent transamination of 3-phosphohydroxypyruvate and L-glutamate to O-phosphoserine .Molecular Structure Analysis
The molecular formula of dl-O-Phosphoserine is C3H8NO6P . It is a compound with a molar mass of 185.072 Da .Chemical Reactions Analysis
The phosphorylation of the alcohol functional group in serine to produce phosphoserine is catalyzed by various types of kinases . The phosphoserine aminotransferase catalyzes the conversion of 3-phosphohydroxypyruvate to 3-phosphoserine in an L-glutamate-linked reversible transamination reaction .Physical And Chemical Properties Analysis
Dl-O-Phosphoserine has a density of 1.8±0.1 g/cm3, a boiling point of 475.4±55.0 °C at 760 mmHg, and a flash point of 241.3±31.5 °C . It has a molar refractivity of 32.7±0.3 cm3, a polar surface area of 140 Å2, and a molar volume of 102.3±3.0 cm3 .Scientific Research Applications
Role in Serine Biosynthesis
Phosphoserine aminotransferase (PSAT) is a pyridoxal 5′-phosphate-dependent enzyme involved in the second step of the phosphorylated pathway of serine biosynthesis . PSAT catalyzes the transamination of 3-phosphohydroxypyruvate to 3-phosphoserine using L-glutamate as the amino donor . This process is crucial for the production of serine, an essential component of various metabolic pathways .
Structural Studies
Structural studies of PSAT have been performed from archaea and humans, but no structural information is available from fungi . Therefore, to elucidate the structural features of fungal PSAT, the crystal structure of Saccharomyces cerevisiae PSAT was determined . The results demonstrated that the Sc PSAT protein was dimeric in its crystal structure .
Genetic Code Expansion
O-Phosphoserine (Sep), the most abundant phosphoamino acid in the eukaryotic phosphoproteome, is not encoded in the genetic code, but synthesized posttranslationally . An engineered system for specific cotranslational Sep incorporation (directed by UAG) into any desired position in a protein by an Escherichia coli strain has been presented . This system has general utility in protein engineering, molecular biology, and disease research .
Role in One-Carbon Metabolism
L-serine plays a major role in one-carbon metabolism, which is necessary to produce 5,10-methylenetetrahydrofolate (5,10-mTHF) via L-serine hydroxymethyltransferase . This process is crucial for various biological functions, including DNA synthesis and repair .
Precursor of Methionine and Cysteine
L-serine, which is synthesized through the pathway involving PSAT, is a precursor of methionine and cysteine in amino acid biosynthetic pathways . These amino acids are essential for protein synthesis and other biological functions .
Role in Sphingolipid and Phosphatidylserine Synthesis
Sphingolipids are cell membrane constituents produced by the serine palmitoyltransferase-catalyzed reaction between palmitoyl-CoA and L-serine . Phosphatidylserine is formed by phosphatidylserine synthase . Both of these processes are crucial for maintaining the integrity and functionality of cell membranes .
Mechanism of Action
Target of Action
dl-O-Phosphoserine, also known as DL-O-phosphorylserine or DL-O-serine phosphate, is an ester of serine and phosphoric acid . It is a normal metabolite found in human biofluids . The primary targets of dl-O-Phosphoserine are various types of kinases . These kinases catalyze the phosphorylation of the alcohol functional group in serine to produce phosphoserine .
Mode of Action
dl-O-Phosphoserine interacts with its targets, the kinases, by serving as a substrate for the phosphorylation process . This interaction results in the production of phosphoserine, a component of many proteins as the result of posttranslational modifications .
Biochemical Pathways
dl-O-Phosphoserine is involved in the biosynthesis of cysteine and selenocysteine . This occurs through tRNA-dependent conversion of O-phosphoserine (Sep) by O-phosphoseryl-tRNA:selenocysteinyl-tRNA synthase (SepSecS) . This pathway represents an alternative route for the biosynthesis of these amino acids .
Pharmacokinetics
As a normal metabolite in human biofluids , it can be inferred that it is well-absorbed and distributed in the body, metabolized, and excreted.
Result of Action
The action of dl-O-Phosphoserine results in the production of phosphoserine, which is a component of many proteins as a result of posttranslational modifications . This modification can alter the function of the proteins, influencing various cellular processes .
Safety and Hazards
Future Directions
The understanding of how threonine phosphorylation regulates biological function will be accelerated by general methods to biosynthesize defined phosphoproteins . By combining a method to biosynthesize phosphothreonine in cells with a selection approach, a phosphothreonyl-tRNA synthetase–tRNA CUA pair was discovered, creating an entirely biosynthetic route to incorporating phosphothreonine in proteins .
properties
IUPAC Name |
2-amino-3-phosphonooxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQFBWGGLXLEPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859358 | |
Record name | O-Phosphonoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | DL-O-Phosphoserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
dl-O-Phosphoserine | |
CAS RN |
17885-08-4 | |
Record name | O-Phospho-DL-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17885-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphoserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017885084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17885-08-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-serine dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHOSPHOSERINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GV29P6OZA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DL-O-Phosphoserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228 °C | |
Record name | DL-O-Phosphoserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
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